Nikethamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nikethamide has been widely used in scientific research due to its stimulant properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular respiration and metabolic pathways.

Medicine: Investigated for its potential use in treating respiratory and circulatory disorders.

Industry: Employed in the production of pharmaceuticals and other chemical products

Mécanisme D'action

Target of Action

Nikethamide primarily targets the respiratory center in the medulla oblongata . It also has some activity in the central nervous system .

Mode of Action

This compound acts as a stimulant on the respiratory cycle . It also has a vasoconstrictor effect on the peripheral circulation .

Biochemical Pathways

As a derivative of nicotinic acid, it may be involved in the biosynthesis of nicotinamide adenine dinucleotide (nad), a crucial cofactor in many biochemical reactions .

Pharmacokinetics

It’s known that the compound has a short half-life .

Result of Action

The primary result of this compound’s action is the stimulation of the respiratory cycle . It has been used as a countermeasure against tranquilizer overdoses .

Analyse Biochimique

Biochemical Properties

Nikethamide plays a significant role in biochemical reactions by stimulating the medullary respiratory center, leading to increased respiratory drive and mental lucidity . It interacts with several enzymes and proteins, including those involved in the central nervous system and respiratory pathways. The primary interaction is with the respiratory center in the medulla oblongata, where this compound enhances the activity of neurons responsible for respiratory rhythm generation . This interaction results in deeper and more rapid breathing, which is crucial in counteracting respiratory depression caused by various agents.

Cellular Effects

This compound exerts its effects on various cell types, particularly those in the central nervous system and respiratory system. It enhances cell function by increasing the activity of neurons in the medullary respiratory center, leading to improved respiratory drive . Additionally, this compound influences cell signaling pathways related to respiratory control and may affect gene expression related to respiratory function. The compound’s impact on cellular metabolism includes increased oxygen uptake and utilization, which is vital for maintaining adequate respiratory function under stress conditions .

Molecular Mechanism

At the molecular level, this compound acts by binding to specific receptors in the medullary respiratory center, leading to the activation of neuronal pathways that control respiration . This binding interaction results in the stimulation of respiratory neurons, enhancing their activity and promoting deeper and more rapid breathing. This compound may also inhibit certain enzymes that depress respiratory function, thereby counteracting the effects of respiratory depressants . Changes in gene expression related to respiratory control are also observed, contributing to the compound’s overall stimulatory effects on respiration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed to change over time. The compound is known for its rapid onset of action, with noticeable effects on respiratory drive and mental lucidity occurring shortly after administration . The effects are relatively short-lived, with a half-life of approximately 0.5 hours . Long-term studies have shown that repeated administration of this compound can lead to tolerance, reducing its effectiveness over time. Additionally, the compound’s stability and degradation in laboratory settings are influenced by factors such as temperature and pH, which can affect its potency and efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound result in increased respiratory drive and improved oxygenation, while high doses can lead to adverse effects such as convulsions and toxicity . Studies have shown that the threshold for toxic effects is relatively high, with lethal doses observed at significantly higher levels than therapeutic doses . Caution is advised when administering high doses, as the risk of adverse effects increases with dosage.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The primary metabolic pathway involves the oxidation of the diethyl groups, followed by conjugation reactions that facilitate the excretion of the metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, and any alterations in these enzymes can affect the compound’s metabolic flux and metabolite levels . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly into the bloodstream and distributed to target tissues, including the central nervous system and respiratory system . Transporters and binding proteins facilitate the movement of this compound across cell membranes, ensuring its availability at the site of action. The compound’s localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria of target cells . The compound’s activity is influenced by its localization, as it interacts with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its efficacy in stimulating respiratory function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le nictéthamide peut être synthétisé par réaction de l'acide nicotinique avec la diéthylamine. Le processus implique la formation d'une liaison amide entre le groupe carboxyle de l'acide nicotinique et le groupe amine de la diéthylamine. La réaction nécessite généralement un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison amide .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de nictéthamide implique des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions de réaction constantes et d'améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Le nictéthamide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le nictéthamide peut être oxydé pour former divers produits d'oxydation, en fonction des conditions de réaction.

Réduction : Les réactions de réduction peuvent convertir le nictéthamide en ses dérivés aminés correspondants.

Substitution : Le nictéthamide peut subir des réactions de substitution où le groupe diéthylamide est remplacé par d'autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les alcools.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du nictéthamide peut conduire à la formation de dérivés de l'acide nicotinique, tandis que la réduction peut produire divers composés aminés .

4. Applications de la Recherche Scientifique

Le nictéthamide a été largement utilisé dans la recherche scientifique en raison de ses propriétés stimulantes. Certaines de ses applications comprennent :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses effets sur la respiration cellulaire et les voies métaboliques.

Médecine : Enquête sur son utilisation potentielle dans le traitement des troubles respiratoires et circulatoires.

Industrie : Employé dans la production de produits pharmaceutiques et autres produits chimiques

5. Mécanisme d'Action

Le nictéthamide exerce ses effets en stimulant le système nerveux central, en particulier les centres respiratoires du tronc cérébral. Il augmente la fréquence et la profondeur de la respiration, ce qui conduit à une meilleure oxygénation et ventilation. Les cibles moléculaires exactes et les voies impliquées dans son mécanisme d'action ne sont pas entièrement comprises, mais on pense qu'il interagit avec les récepteurs nicotiniques de l'acétylcholine et d'autres systèmes de neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Le nictéthamide est similaire à d'autres stimulants respiratoires tels que le doxapram et la caféine. Il est unique dans sa structure chimique spécifique et son mode d'action. Contrairement au doxapram, qui agit principalement sur les chémorécepteurs périphériques, le nictéthamide a un mécanisme d'action plus central. De plus, la structure chimique du nictéthamide, qui comprend un cycle pyridine et un groupe diéthylamide, le distingue d'autres stimulants .

Composés Similaires :

Doxapram : Un stimulant respiratoire qui agit sur les chémorécepteurs périphériques.

Caféine : Un stimulant du système nerveux central avec une structure chimique différente.

Théophylline : Un bronchodilatateur avec des propriétés stimulantes

Propriétés

IUPAC Name |

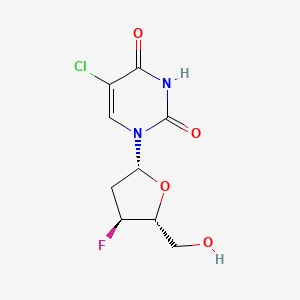

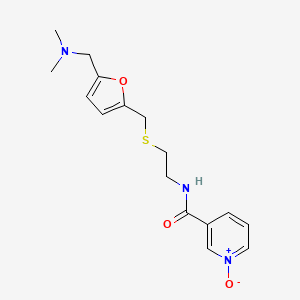

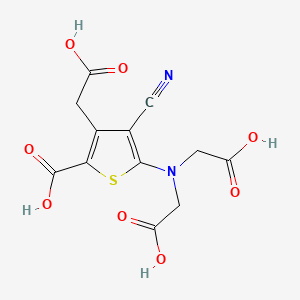

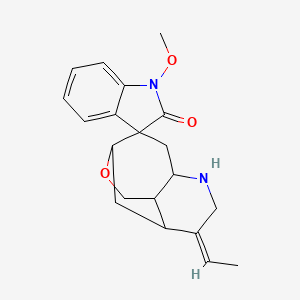

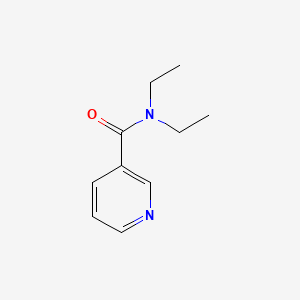

N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYVXEGFNDZQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046524 | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.058 to 1.066 at 77 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

59-26-7 | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nikethamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikethamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nikethamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nikethamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIKETHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368IVD6M32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

75 to 79 °F (NTP, 1992) | |

| Record name | NICETHAMID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nikethamide exert its effects on the central nervous system?

A1: While this compound has historically been classified as a central nervous system stimulant, its mechanism of action is complex and involves multiple targets. It appears to primarily act by stimulating the chemoreceptors in the carotid body, leading to reflex stimulation of respiration and increased blood pressure. [] This effect is likely mediated through both direct stimulation of the medullary respiratory centers and reflex stimulation via the carotid bodies. [, ]

Q2: Are there any specific brain regions where this compound exerts its effects?

A2: Research in rabbits suggests that the obex region of the medulla oblongata is particularly sensitive to this compound. Local application of the drug to this area significantly increased the firing of both phrenic nerve and inspiratory units in the nucleus tractus solitarius. [] This finding highlights a potential site of action for this compound's respiratory stimulant effects.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol.

Q4: What is known about the stability of this compound in pharmaceutical preparations?

A4: Studies have investigated the impact of gamma radiation on the stability of this compound Injection. Results indicate that exposure to high doses of radiation (8 kGy and above) significantly reduces the concentration of this compound, highlighting potential stability concerns. []

Q5: How is this compound metabolized in the body?

A5: this compound is rapidly metabolized in the liver, primarily to nicotinamide, a naturally occurring form of vitamin B3. [] This rapid metabolism makes it challenging to detect this compound itself in biological samples after administration. Interestingly, research in horses has identified an intermediate metabolite, N-ethylnicotinamide, which could potentially serve as a marker for this compound use. []

Q6: What is known about the pharmacokinetics of this compound?

A6: Pharmacokinetic studies in dogs utilizing a phosphorimetric analysis method revealed that this compound exhibits a two-compartment open model with a terminal half-life (T1/2β) of 120 minutes after intravenous administration. [] This suggests relatively rapid elimination from the body.

Q7: What are the potential toxic effects of this compound?

A7: While this compound can stimulate respiration, it has a narrow therapeutic window and can cause adverse effects, including convulsions, restlessness, tremors, vomiting, and even death, particularly at high doses. [, ] Its use as a respiratory stimulant has declined due to these safety concerns.

Q8: Can this compound be administered via routes other than intravenous injection?

A8: While intravenous administration is common, research suggests that endotracheal administration of this compound might be a viable alternative. Studies in dogs demonstrated that this compound is effectively absorbed through the endotracheal route, resulting in comparable blood concentrations and respiratory effects to intravenous administration. []

Q9: What analytical techniques are available for quantifying this compound?

A9: Various methods have been developed for the quantification of this compound in pharmaceutical preparations and biological samples, including:

- High-performance liquid chromatography (HPLC): This versatile technique allows for sensitive and specific detection of this compound in various matrices, including injections, blood, and cerebrospinal fluid. [, , , ]

- Phosphorimetry: This technique exploits this compound's ability to emit phosphorescence under specific conditions, enabling sensitive detection in biological samples. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique can be employed for the quantitative analysis of this compound in bulk drug substances and injectable formulations. []

- Indirect Atomic Absorption Spectroscopy (AAS): This method relies on the reaction of this compound with copper ions and thiocyanate, allowing for indirect quantification by measuring copper concentration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.